2-Fluorophenoxyacetonitrile

説明

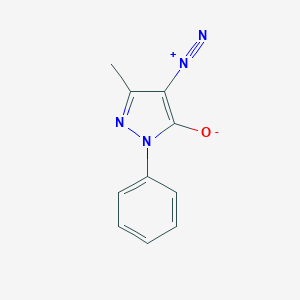

2-Fluorophenoxyacetonitrile is a chemical compound with the molecular formula C8H6FNO . It has a molecular weight of 151.14 g/mol . The compound appears as a colorless to yellow liquid .

Molecular Structure Analysis

The InChI code for 2-Fluorophenoxyacetonitrile is1S/C8H6FNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 . The compound has a topological polar surface area of 33 Ų and contains 11 heavy atoms . Physical And Chemical Properties Analysis

2-Fluorophenoxyacetonitrile has a molecular weight of 151.14 g/mol . It has a topological polar surface area of 33 Ų . The compound is a colorless to yellow liquid .科学的研究の応用

Medicinal Chemistry

Summary of the Application

2-Fluorophenoxyacetonitrile is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline), which are potential therapeutic candidates . These compounds are studied for their pharmacological activities.

Methods of Application

The synthesis of phenoxy oxazolines begins with substituted phenols and chloroacetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxy acetic acids. These acids are then subjected to microwave irradiation with ethanolamine to produce the final compounds .

Results or Outcomes

The synthesized compounds have shown promising pharmacological activities. However, the specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .

Production of Fluoropolymers

Summary of the Application

2-Fluorophenoxyacetonitrile may be used in the production of fluoropolymers . Fluoropolymers display a wide range of remarkable properties and are used in a number of applications including high-performance elastomers, thermoplastics, coatings for optical fibers, and hydrophobic and lipophobic surfaces .

Methods of Application

The specific methods of application or experimental procedures for using 2-Fluorophenoxyacetonitrile in the production of fluoropolymers are not provided in the source .

Results or Outcomes

The outcomes of using 2-Fluorophenoxyacetonitrile in the production of fluoropolymers are not provided in the source .

However, it’s worth noting that 2-Fluorophenoxyacetonitrile is a chemical compound that can be used in various synthesis processes . Its specific applications can vary widely depending on the field of study and the particular synthesis process being used .

特性

IUPAC Name |

2-(2-fluorophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYDDGNSGGDTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568153 | |

| Record name | (2-Fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorophenoxyacetonitrile | |

CAS RN |

22361-61-1 | |

| Record name | (2-Fluorophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide](/img/structure/B155151.png)

![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)

![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)